molecular formula C21H31ClO2 B13408721 Pregn-4-ene-3,20-dione hydrochloride

Pregn-4-ene-3,20-dione hydrochloride

Cat. No.: B13408721
M. Wt: 350.9 g/mol
InChI Key: IZVGNUOKOZDHJP-XPHHJCFDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregn-4-ene-3,20-dione hydrochloride typically involves the chemical modification of naturally occurring steroids. One common method includes the oxidation of pregn-4-ene-3,20-dione using specific reagents under controlled conditions to introduce the hydrochloride group .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as chromatography and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Pregn-4-ene-3,20-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized steroids .

Scientific Research Applications

Pregn-4-ene-3,20-dione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pregn-4-ene-3,20-dione hydrochloride involves its interaction with specific molecular targets in the body. It binds to steroid receptors, modulating the expression of genes involved in various physiological processes. This interaction affects pathways related to hormone regulation, inflammation, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    Pregn-4-ene-3,20-dione: A closely related compound without the hydrochloride group.

    11α-Hydroxyprogesterone: A hydroxylated derivative with similar steroidal properties.

    21-(Cyclohexylidene)pregn-4-ene-3,20-dione: Another derivative with a cyclohexylidene group .

Uniqueness

Pregn-4-ene-3,20-dione hydrochloride is unique due to its specific chemical structure, which includes the hydrochloride group. This modification enhances its solubility and stability, making it more suitable for certain research and industrial applications compared to its analogs .

Properties

Molecular Formula

C21H31ClO2

Molecular Weight

350.9 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one;hydrochloride

InChI

InChI=1S/C21H30O2.ClH/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3;/h12,16-19H,4-11H2,1-3H3;1H/t16-,17+,18-,19-,20-,21+;/m0./s1

InChI Key

IZVGNUOKOZDHJP-XPHHJCFDSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C.Cl

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C.Cl

Origin of Product

United States

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